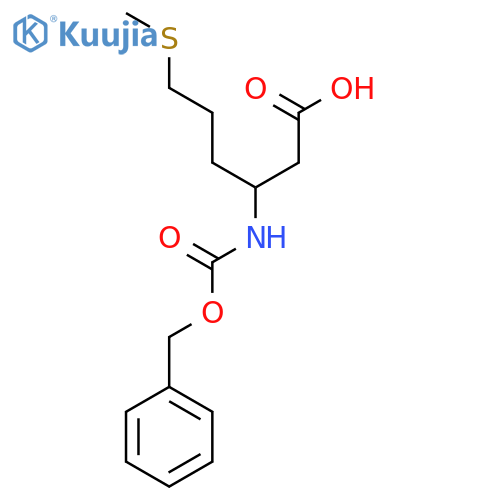Cas no 2141610-50-4 (3-{(benzyloxy)carbonylamino}-6-(methylsulfanyl)hexanoic acid)

2141610-50-4 structure
商品名:3-{(benzyloxy)carbonylamino}-6-(methylsulfanyl)hexanoic acid
3-{(benzyloxy)carbonylamino}-6-(methylsulfanyl)hexanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{(benzyloxy)carbonylamino}-6-(methylsulfanyl)hexanoic acid
- 3-{[(benzyloxy)carbonyl]amino}-6-(methylsulfanyl)hexanoic acid
- EN300-1286186
- 2141610-50-4
-
- インチ: 1S/C15H21NO4S/c1-21-9-5-8-13(10-14(17)18)16-15(19)20-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3,(H,16,19)(H,17,18)
- InChIKey: KDJJUIYFPJSGDR-UHFFFAOYSA-N
- ほほえんだ: S(C)CCCC(CC(=O)O)NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 311.11912932g/mol
- どういたいしつりょう: 311.11912932g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 10
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 101Ų
3-{(benzyloxy)carbonylamino}-6-(methylsulfanyl)hexanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1286186-10000mg |
3-{[(benzyloxy)carbonyl]amino}-6-(methylsulfanyl)hexanoic acid |
2141610-50-4 | 10000mg |
$3315.0 | 2023-10-01 | ||
| Enamine | EN300-1286186-50mg |
3-{[(benzyloxy)carbonyl]amino}-6-(methylsulfanyl)hexanoic acid |
2141610-50-4 | 50mg |
$647.0 | 2023-10-01 | ||
| Enamine | EN300-1286186-250mg |
3-{[(benzyloxy)carbonyl]amino}-6-(methylsulfanyl)hexanoic acid |
2141610-50-4 | 250mg |
$708.0 | 2023-10-01 | ||
| Enamine | EN300-1286186-100mg |
3-{[(benzyloxy)carbonyl]amino}-6-(methylsulfanyl)hexanoic acid |
2141610-50-4 | 100mg |
$678.0 | 2023-10-01 | ||
| Enamine | EN300-1286186-5000mg |
3-{[(benzyloxy)carbonyl]amino}-6-(methylsulfanyl)hexanoic acid |
2141610-50-4 | 5000mg |
$2235.0 | 2023-10-01 | ||
| Enamine | EN300-1286186-1.0g |
3-{[(benzyloxy)carbonyl]amino}-6-(methylsulfanyl)hexanoic acid |
2141610-50-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1286186-500mg |
3-{[(benzyloxy)carbonyl]amino}-6-(methylsulfanyl)hexanoic acid |
2141610-50-4 | 500mg |
$739.0 | 2023-10-01 | ||
| Enamine | EN300-1286186-1000mg |
3-{[(benzyloxy)carbonyl]amino}-6-(methylsulfanyl)hexanoic acid |
2141610-50-4 | 1000mg |
$770.0 | 2023-10-01 | ||
| Enamine | EN300-1286186-2500mg |
3-{[(benzyloxy)carbonyl]amino}-6-(methylsulfanyl)hexanoic acid |
2141610-50-4 | 2500mg |
$1509.0 | 2023-10-01 |
3-{(benzyloxy)carbonylamino}-6-(methylsulfanyl)hexanoic acid 関連文献
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
2141610-50-4 (3-{(benzyloxy)carbonylamino}-6-(methylsulfanyl)hexanoic acid) 関連製品
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 2279938-29-1(Alkyne-SS-COOH)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
